molecular formula C18H14FN7O2S B2441583 N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide CAS No. 1904010-04-3

N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide

Cat. No.: B2441583
CAS No.: 1904010-04-3
M. Wt: 411.42
InChI Key: SDNIQUDLSIFECP-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide is a complex organic compound that features a bipyridine moiety, a fluorinated benzene ring, and a tetrazole group

Properties

IUPAC Name

4-fluoro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-3-(2H-tetrazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN7O2S/c19-16-4-3-14(9-15(16)18-23-25-26-24-18)29(27,28)22-10-12-5-7-21-17(8-12)13-2-1-6-20-11-13/h1-9,11,22H,10H2,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNIQUDLSIFECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide typically involves multi-step organic reactions

    Bipyridine Derivative Synthesis: The bipyridine derivative can be synthesized through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 2-bromo-3’-bipyridine and a suitable boronic acid.

    Fluorinated Benzene Sulfonamide Introduction: The fluorinated benzene sulfonamide can be introduced via a nucleophilic aromatic substitution reaction, where 4-fluoro-3-nitrobenzenesulfonamide is reacted with a suitable nucleophile.

    Tetrazole Group Formation: The tetrazole group can be formed through a [3+2] cycloaddition reaction between an azide and a nitrile derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of bipyridine N-oxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of fluorine with nucleophiles to form various substituted derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting metal ions or enzymes.

    Materials Science: The compound can be used in the design of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

    Biological Studies: The compound can be used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. This coordination can influence the reactivity and stability of the metal center, making the compound useful in catalysis and as a probe in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.

    4-Fluorobenzenesulfonamide: A fluorinated benzene derivative with applications in medicinal chemistry.

    5-Substituted Tetrazoles: Tetrazole derivatives used in pharmaceuticals and materials science.

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide is unique due to its combination of a bipyridine moiety, a fluorinated benzene ring, and a tetrazole group. This unique structure allows it to coordinate with metal ions, participate in various chemical reactions, and serve as a versatile scaffold in drug design and materials science.

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